

AZD1222 Spike Protein Construct: A Technical Guide

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Compound of Interest

Compound Name: AZ-3

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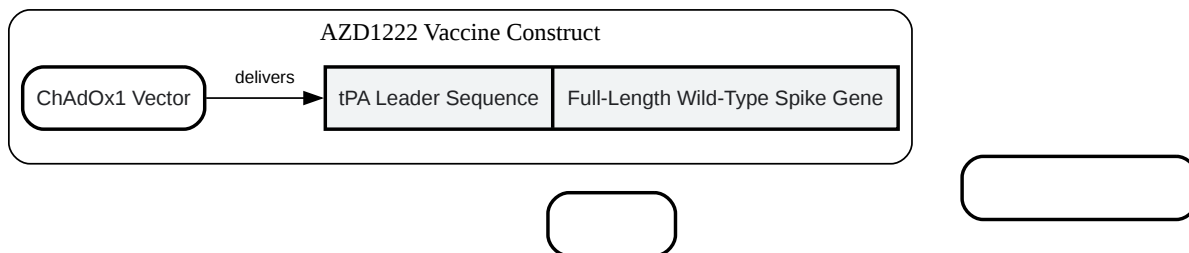
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the design, expression, and immunogenicity of the spike (S) protein construct utilized in the AZD1222 (ChAdOx1 nCoV-19) vaccine. The information herein is curated for researchers, scientists, and professionals involved in vaccine development and immunology.

Core Construct Design: A Wild-Type Approach

The AZD1222 vaccine utilizes a replication-deficient chimpanzee adenovirus vector (ChAdOx1) to deliver the genetic sequence encoding the full-length spike protein of the ancestral Wuhan-Hu-1 strain of SARS-CoV-2.^[1] A key feature of this construct is the inclusion of a tissue plasminogen activator (tPA) leader sequence at the N-terminus. This sequence directs the translated spike protein to the cell surface, ensuring its presentation to the host immune system.

Notably, the AZD1222 spike protein construct does not incorporate proline substitutions (e.g., 2P mutations) or other mutations designed to stabilize the protein in its prefusion conformation. This distinguishes it from several other COVID-19 vaccines that employ such stabilizing modifications. Despite the absence of these mutations, studies have demonstrated that the spike protein expressed from the ChAdOx1 vector is presented on the cell surface in its native-like, trimeric, prefusion conformation. This is crucial as the prefusion spike is the primary target of neutralizing antibodies.



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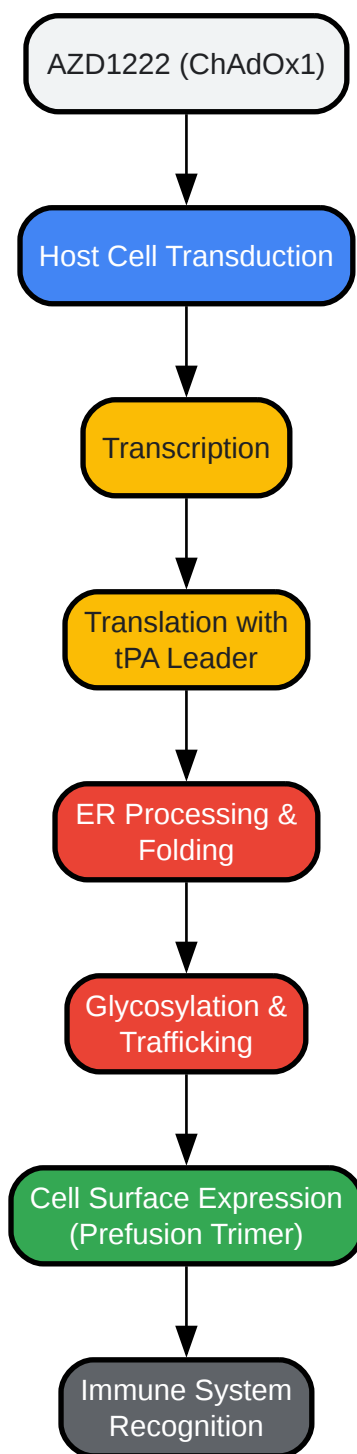
AZD1222 Spike Protein Gene Construct within the ChAdOx1 Vector.

Expression and Structural Integrity

Upon administration, the ChAdOx1 vector transduces host cells, leading to the transcription and translation of the spike protein gene. The tPA leader sequence guides the nascent polypeptide into the endoplasmic reticulum for proper folding and post-translational modifications.

Prefusion Conformation

Cryo-electron tomography (cryo-ET) studies have been instrumental in visualizing the expressed spike protein on the surface of transduced cells. These studies have confirmed that the AZD1222-expressed spike protein assembles into the native trimeric, prefusion conformation. This is a critical outcome, as the prefusion state displays the key epitopes for potent neutralizing antibody responses.



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Workflow of AZD1222 Spike Protein Expression and Presentation.

Glycosylation

The spike protein expressed by the AZD1222 vaccine undergoes complex post-translational modifications, including extensive glycosylation. Mass spectrometry-based glycan analysis has revealed that the glycosylation pattern of the vaccine-expressed spike protein closely mimics that of the native SARS-CoV-2 virus. This "glycan shield" is an important feature for presenting a conformationally relevant antigen to the immune system.

Functional Activity: ACE2 Receptor Binding

A critical functional attribute of the spike protein is its ability to bind to the human angiotensin-converting enzyme 2 (ACE2) receptor, which mediates viral entry into host cells. While specific quantitative binding affinity data (K_d values) for the AZD1222-expressed spike protein are not extensively published, qualitative and semi-quantitative studies have confirmed its ability to bind to the ACE2 receptor. This indicates that the expressed protein is correctly folded and presents a functional receptor-binding domain (RBD). The binding affinity of the wild-type SARS-CoV-2 spike protein to ACE2 is generally reported to be in the low nanomolar range.

Immunogenicity

Clinical trials have demonstrated that the AZD1222 vaccine elicits robust humoral and cellular immune responses against the SARS-CoV-2 spike protein.

Humoral Immunity

Vaccination with AZD1222 induces high titers of binding antibodies (IgG) against the spike protein and its RBD. Furthermore, it generates potent neutralizing antibodies that can block virus entry into cells.

Study Population & Dose	Anti-Spike IgG Titer (ELISA Units)	Neutralizing Antibody Titer (PRNT50)	Reference
Healthy Adults (18-55 years), Single Dose, Day 28	Median: 157 (IQR: 96-317)	100% of participants had detectable titers	[2]
Healthy Adults (18-55 years), Two Doses, Day 42	Median: 639 (IQR: 360-792)	N/A	[2]
Phase 3 Trial Participants, Two Doses, Day 57	Geometric Mean: Higher in non-cases vs. breakthrough cases	Geometric Mean: Higher in non-cases vs. breakthrough cases	[3]

Cellular Immunity

AZD1222 vaccination also induces a strong T-cell response, which is crucial for clearing infected cells and providing long-term immunity. Enzyme-linked immunosorbent spot (ELISpot) assays have been used to quantify the number of spike-specific T-cells.

Study Population & Dose	Spike-Specific T-Cell Response (SFU/10 ⁶ PBMCs)	Reference
Healthy Adults (18-55 years), Single Dose, Day 14 (Peak)	Median: 856 (IQR: 493-1802)	[2]
Healthcare Workers, Two Doses, 4 weeks post-2nd dose	Median (PITCH ELISpot): 167 (IQR: 75-284)	

Experimental Protocols

Western Blot for Spike Protein Expression

- Cell Lysis: Transduced HEK293T cells are lysed to extract total protein.

- **SDS-PAGE:** Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Transfer:** Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with primary antibodies specific for the S1 and S2 subunits of the spike protein.
- **Secondary Antibody Incubation:** The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Surface Spike Expression

- **Cell Preparation:** Transduced cells (e.g., HeLa) are harvested and washed.
- **Primary Antibody Staining:** Cells are incubated with a primary antibody that recognizes the spike protein (e.g., convalescent serum or a specific monoclonal antibody).
- **Secondary Antibody Staining:** Cells are washed and then incubated with a fluorescently labeled secondary antibody (e.g., anti-human IgG-FITC).
- **Data Acquisition:** Stained cells are analyzed using a flow cytometer to detect the fluorescent signal, indicating spike protein expression on the cell surface.

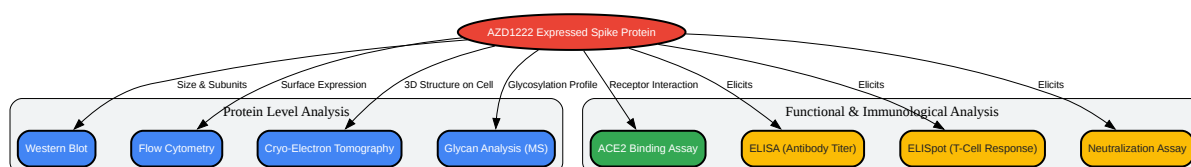
Cryo-Electron Tomography (Cryo-ET) of Spike Protein on Cell Surface

- **Sample Preparation:** Cells grown on EM grids are transduced with the ChAdOx1 vector. The grids are then plunge-frozen in liquid ethane to vitrify the cells.
- **Data Collection:** A series of 2D projection images of the frozen-hydrated cells are collected at different tilt angles using a transmission electron microscope (TEM) equipped with a cryo-stage.

- **Tomogram Reconstruction:** The tilt-series images are computationally aligned and reconstructed to generate a 3D tomogram of the cell periphery.
- **Subtomogram Averaging:** Sub-volumes containing individual spike proteins are extracted from the tomograms, aligned, and averaged to improve the signal-to-noise ratio and generate a 3D structure of the spike protein in its native context.

Site-Specific Glycan Analysis by Mass Spectrometry

- **Protein Digestion:** The expressed spike protein is digested into smaller peptides using enzymes like trypsin.
- **Glycopeptide Enrichment:** Glycopeptides are often enriched from the peptide mixture.
- **LC-MS/MS Analysis:** The glycopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass of the peptides and their attached glycans, and fragmentation data provides sequence information for both the peptide and the glycan structure.
- **Data Analysis:** Sophisticated software is used to identify the specific glycosylation sites and characterize the different glycan structures present at each site.



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Experimental Approaches for Characterizing the AZD1222 Spike Protein.

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References

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